Thioctic acid
Overview
Description
Thioctic acid, also known as alpha-lipoic acid, is an organosulfur compound derived from caprylic acid (octanoic acid). It is a naturally occurring compound found in plants, animals, and humans. This compound plays a crucial role in aerobic metabolism and is essential for the activity of several enzyme complexes .
Mechanism of Action
Target of Action
Thioctic acid, also known as alpha-lipoic acid (ALA), is a naturally occurring organosulfur compound that is essential for the function of different enzymes involved in mitochondrial oxidative metabolism . It targets enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are critical to the citric acid cycle . It also targets Acetylcholinesterase, an enzyme that plays a key role in nerve signal transmission .
Mode of Action
This compound interacts with its targets primarily through its antioxidant effects. It forms a redox couple with its reduced metabolite, dihydrolipoic acid, and may scavenge a wide range of reactive oxygen species . It also acts as a metal chelator, reducing the oxidized forms of other antioxidant agents such as vitamin C and E . Moreover, it can mobilize bound mercury into the bloodstream, as it is a mercaptan (a sulfur compound which readily binds to mercury) .
Biochemical Pathways
This compound affects several biochemical pathways. It plays an essential role in mitochondrial bioenergetic reactions, particularly in the citric acid cycle . It also influences the signaling transduction of several pathways . Furthermore, it is involved in the oxidative decarboxylation of pyruvate and 2-oxoglutarate .
Pharmacokinetics
This compound has a bioavailability of about 30% when taken orally . It has a half-life of 0.21 hours and a clearance rate of 11.50 mL/min/kg . Its volume of distribution is 0.10 L/kg . These properties impact its bioavailability and determine the dosage required for therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant activity. It inhibits the formation of reactive oxygen species, reducing oxidative stress and neuronal damage . It also modulates protein levels and promotes neurotransmitters and antioxidant levels . These actions contribute to its neuroprotective effect and its potential use in treating neurodegenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that this compound is both hydrophilic and hydrophobic, allowing it to act in both the cytosol and plasma membrane . This dual solubility may influence its action under different environmental conditions.
Biochemical Analysis
Biochemical Properties
Thioctic acid plays a crucial role in biochemical reactions as it is a cofactor for several important mitochondrial multi-enzyme complexes . It interacts with enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase . This compound also has antioxidant potential and can scavenge reactive oxygen species, providing comprehensive protection against oxidative damage .
Cellular Effects
This compound has various effects on cells and cellular processes. It has been found to have antioxidant, anti-inflammatory, and neuroprotective benefits . It can enhance cellular glucose uptake and modulate the activity of various cell-signaling molecules and transcription factors . This compound also has the ability to prevent oxidative damage to cells and tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E . This compound also influences gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a tannic acid–this compound supramolecular hydrogel was synthesized and showed improved antioxidant capacity over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The maximum tolerated oral dose of this compound in dogs has been reported as 126 mg/kg body weight and the LD50 as 400 to 500 mg/kg body weight . At concentrations of 2.7–4.94 mg/kg body weight/day, this compound is well tolerated and poses no health risks to dogs while providing improved antioxidant capacity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It serves as a cofactor for essential mitochondrial multi-enzyme complexes involved in amino acid and energy metabolism . This compound also plays a role in the citric acid cycle .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study found that this compound can anchor to the surfaces of ZnO and inorganic perovskite through chemical coordination effects .
Subcellular Localization
This compound is primarily located in the mitochondria, where it serves as a cofactor for pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase complexes . This subcellular localization is crucial for its role in aerobic metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioctic acid can be synthesized through various methods. One common method involves the reaction of acetic anhydride with hydrogen sulfide to produce thioacetic acid, which is then further processed to obtain this compound . Another method involves the use of phosphorus pentasulfide on glacial acetic acid, followed by distillation .
Industrial Production Methods
In industrial settings, this compound is produced by dispersing the raw material in water, adding an alcohol solution of alcoholized sodium, and stirring the mixture while heating. The mixture is then filtered, and the filtrate is collected. Active carbon or macroporous adsorption resin is added to the filtrate for absorption at room temperature. The solution is then acidified, heated, and allowed to crystallize, resulting in high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Thioctic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It contains two sulfur atoms connected by a disulfide bond, which can be reduced to form dihydrolipoic acid .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as iodine, resulting in the formation of oxidized products.
Substitution: This compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Major Products
The major products formed from these reactions include dihydrolipoic acid and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Thioctic acid has a wide range of scientific research applications:
Chemistry: It is used as a cofactor for enzyme complexes such as pyruvate dehydrogenase and glycine decarboxylase.
Biology: This compound is involved in the citric acid cycle and plays a role in cellular energy production.
Industry: This compound is used in the production of self-healing elastomers and flexible strain sensors.
Comparison with Similar Compounds
Thioctic acid is similar to other organosulfur compounds such as lipoamide and asparagusic acid . it is unique due to its dual role as both a water-soluble and fat-soluble antioxidant. This property allows it to function in various cellular environments, making it more versatile compared to other similar compounds .
List of Similar Compounds
- Lipoamide
- Asparagusic acid
- Dihydrolipoic acid
This compound’s unique properties and wide range of applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-(dithiolan-3-yl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQKNBQESQNJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025508 | |
Record name | (+-)-Lipoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Yellow powder; solubility in ethanol: 50 mg/mL /Synthetic, oxidized form/, Soluble in methanol, ethanol, diethyl ether and chloroform | |
Record name | alpha-Lipoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7818 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Alpha-lipoic acid (LA) shows a protective effect on oxidative stress-induced apoptosis while it induces apoptosis in various cancer cells. Intracellular Ca(2+) plays a central role in triggering apoptotic pathways. In the present study, we aim to investigate whether LA induces apoptosis in lung cancer cells and whether Ca(2+) is involved in LA-induced apoptosis. We found that LA decreased cell viability and increased DNA fragmentation of the cells. LA activated the caspase-independent pathway, determined by upregulation of poly(ADP-ribose) polymerase (PARP) and increased the nuclear level of apoptosis-inducing factor and caspase-dependent apoptotic pathway, determined by increased levels of cytochrome c and PARP-1 cleavage product. LA-induced apoptotic alterations were inhibited in the cells treated with Ca(2+) chelator BAPTA-AM. In conclusion, LA induces apoptosis through caspase-independent and caspase-dependent pathways, which is mediated by intracellular Ca(2+)., Alpha-lipoic acid is known to increase insulin sensitivity in vivo and to stimulate glucose uptake into adipose and muscle cells in vitro. In this study, alpha-lipoic acid was demonstrated to stimulate the autophosphorylation of insulin receptor and glucose uptake into 3T3-L1 adipocytes by reducing the thiol reactivity of intracellular proteins. To elucidate mechanism of this effect, role of protein thiol groups and H(2)O(2) in insulin receptor autophosphorylation and glucose uptake was investigated in 3T3-L1 adipocytes following stimulation with alpha-lipoic acid. Alpha-lipoic acid or insulin treatment of adipocytes increased intracellular level of oxidants, decreased thiol reactivity of the insulin receptor beta-subunit, increased tyrosine phosphorylation of the insulin receptor, and enhanced glucose uptake. Alpha-lipoic acid or insulin-stimulated glucose uptake was inhibited (i) by alkylation of intracellular, but not extracellular, thiol groups downstream of insulin receptor activation, and (ii) by diphenylene iodonium at the level of the insulin receptor autophosphorylation. alpha-Lipoic acid also inhibited protein tyrosine phosphatase activity and decreased thiol reactivity of protein tyrosine phosphatase 1B. These findings indicate that oxidants produced by alpha-lipoic acid or insulin are involved in activation of insulin receptor and in inactivation of protein tyrosine phosphatases, which eventually result in elevated glucose uptake into 3T3-L1 adipocytes., Reactive oxygen (ROS) and nitrogen oxide (RNOS) species are produced as by-products of oxidative metabolism. A major function for ROS and RNOS is immunological host defense. Recent evidence indicate that ROS and RNOS may also function as signaling molecules. However, high levels of ROS and RNOS have been considered to potentially damage cellular macromolecules and have been implicated in the pathogenesis and progression of various chronic diseases. alpha-Lipoic acid and dihydrolipoic acid exhibit direct free radical scavenging properties and as a redox couple, with a low redox potential of -0.32 V, is a strong reductant. Several studies provided evidence that alpha-lipoic acid supplementation decreases oxidative stress and restores reduced levels of other antioxidants in vivo. However, there is also evidence indicating that alpha-lipoic acid and dihydrolipoic acid may exert prooxidant properties in vitro. alpha-Lipoic acid and dihydrolipoic acid were shown to promote the mitochondrial permeability transition in permeabilized hepatocytes and isolated rat liver mitochondria. Dihydrolipoic acid also stimulated superoxide anion production in rat liver mitochondria and submitochondrial particles. alpha-Lipoic acid was recently shown to stimulate glucose uptake into 3T3-L1 adipocytes by increasing intracellular oxidant levels and/or facilitating insulin receptor autophosphorylation presumably by oxidation of critical thiol groups present in the insulin receptor beta-subunit. Whether alpha-lipoic acid and/or dihydrolipoic acid-induced oxidative protein modifications contribute to their versatile effects observed in vivo warrants further investigation., This study investigated the effect of alpha-lipoic acid (ALA) in concentration range 0.7-5.0 mM on the intracellular level of reduced glutathione, the cell cycle phase distribution, the structure of microfilaments and microtubules of normal (3T3) and transformed (3T3-SV40) fibroblasts. We obtained that ALA increased the glutathione content in transformed cells, but did not change its level in normal cells, induced cell cycle arrest of 3T3 cells (but not 3T3-SV40 cells), and disrupted actin microfilaments in cells of both lines. The effect of ALA was compared with N-acetylcysteine (NAC) action. The whole complex of findings allows us to affirm that each of these antioxidants acts on its own target molecules in normal and transformed cells and activates different signal and metabolic pathways in these cells. But at the same time the intermediate steps of ALA and NAC action can be common (alteration of the intracellular level of glutathione, reorganization of actin cytoskeleton, etc.)., For more Mechanism of Action (Complete) data for alpha-Lipoic acid (7 total), please visit the HSDB record page. | |
Record name | alpha-Lipoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7818 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Forms yellowish flakes | |
CAS No. |
1077-28-7, 62-46-4 | |
Record name | (±)-Lipoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1077-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thioctic acid [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | thioctic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758651 | |
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Record name | dl-Thioctic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90788 | |
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Record name | (+-)-Lipoic acid | |
Source | EPA DSSTox | |
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Record name | 5-(dithiolan-3-yl)valeric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.793 | |
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Record name | 5-(1,2-dithiolan-3-yl)valeric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.486 | |
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Record name | ALPHA LIPOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73Y7P0K73Y | |
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Record name | alpha-Lipoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7818 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
47.5-48 °C | |
Record name | alpha-Lipoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7818 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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